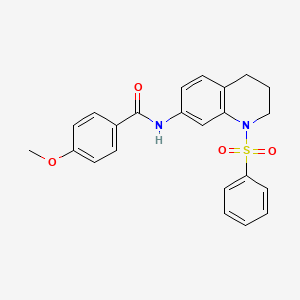

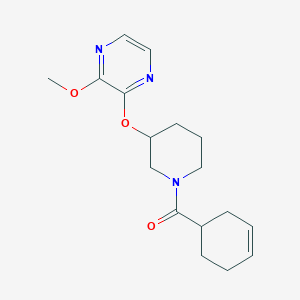

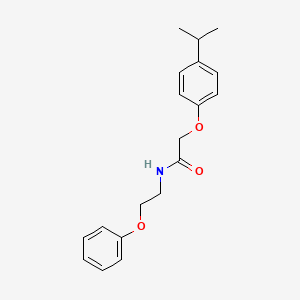

4-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, also known as PSB-0739, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinoline-based compounds and has been shown to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral effects.

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

- Novel Synthesis Methods : A study by Toda, Sakagami, and Sano (1999) introduced a novel synthesis route for 1,2,3,4-tetrahydroquinolines (TQs), emphasizing the Pummerer-type reaction for cyclization, highlighting the compound's utility in facilitating complex chemical transformations (Toda, Sakagami, & Sano, 1999).

- Development of Histone Deacetylase (HDAC) Inhibitors : Liu et al. (2015) discussed the development of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines as potent HDAC inhibitors, showcasing the compound's potential in suppressing the growth of prostate cancer cells, thus revealing its applications in cancer research (Liu et al., 2015).

Pharmacological Applications

- Anticancer Properties : Research by Ravichandiran et al. (2019) evaluated the cytotoxic activity of phenylaminosulfanyl-1,4-naphthoquinone derivatives, showing significant anticancer activity against various cancer cell lines. This indicates the potential role of derivatives in developing new cancer therapies (Ravichandiran et al., 2019).

Molecular Probes and Ligands

- Sigma-2 Receptor Probe Development : Xu et al. (2005) described the synthesis of N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide as a novel sigma-2 receptor probe, showcasing the compound's utility in neuropharmacological research and its potential as a tool for studying sigma-2 receptors (Xu et al., 2005).

Mechanism of Action

Target of Action

Similar compounds, such as n-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline, have been found to exhibit antibacterial activity .

Mode of Action

It’s known that n-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline have been designed and screened for antibacterial activity .

Biochemical Pathways

A study has identified two enzymes, namely d-glutamic acid-adding enzyme (murd) and n-acetylglucosamine-1-phophate-uridyltransferase (glmu), both involved in bacterial membrane synthesis, as potential targets of n-benzenesulfonyl-1,2,3,4-tetrahydroquinoline compounds .

Pharmacokinetics

It’s known that n-benzenesulfonyl-1,2,3,4-tetrahydroquinoline and its analogs were found to be very stable and slightly more soluble than bs-bzt in most organic solvents compatible with microbiological assays .

Result of Action

Given its potential antibacterial activity, it may inhibit the growth of bacteria by interfering with bacterial membrane synthesis .

Action Environment

The stability of the compound in various organic solvents suggests that it may be robust against a range of environmental conditions .

properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4S/c1-29-20-13-10-18(11-14-20)23(26)24-19-12-9-17-6-5-15-25(22(17)16-19)30(27,28)21-7-3-2-4-8-21/h2-4,7-14,16H,5-6,15H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECKXNXOVUQCFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (2R,4aS,7aS)-2-(aminomethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate;hydrochloride](/img/structure/B2497287.png)

![Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2497292.png)

![4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine](/img/structure/B2497299.png)